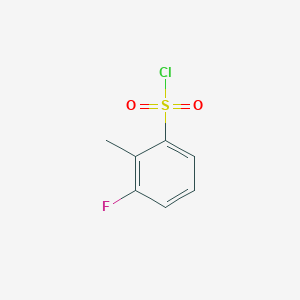

3-Fluoro-2-methylbenzenesulfonylchloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLXHQGXSWSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647533 | |

| Record name | 3-Fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875166-92-0 | |

| Record name | 3-Fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 875166-92-0 , is a fluorinated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride moiety, respectively, imparts specific reactivity and properties that are of significant interest in the design and synthesis of novel compounds, particularly in the field of medicinal chemistry. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of derivative molecules, while the sulfonyl chloride group provides a reactive handle for the introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride is essential for its safe handling, storage, and application in chemical reactions. The available data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 875166-92-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2][4] |

| Molecular Weight | 208.64 g/mol | [1][2][4][5] |

| Appearance | Yellow to orange liquid or powder/liquid | [4][6] |

| Boiling Point | 265.3 °C at 760 mmHg | [7] |

| Density | 1.423 g/cm³ | [5][8] |

| Flash Point | 114.3 °C | [7] |

| Purity | >95% to 98% | [1][5][7] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [6] |

Synthesis

The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride typically involves the conversion of the corresponding aniline derivative, 3-fluoro-2-methylaniline, into the desired sulfonyl chloride. A common and effective method for this transformation is the Sandmeyer reaction.[9][10][11][12]

General Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to introduce a sulfonyl chloride group onto an aromatic ring starting from an aryl amine. The general workflow involves three key steps: diazotization of the amine, followed by reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent workup to isolate the sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: 3-Fluoro-2-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(II) chloride (catalytic amount) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture, and a vigorous evolution of nitrogen gas is observed. The reaction is allowed to proceed at a controlled temperature until the gas evolution ceases.

-

Workup and Purification: The reaction mixture is poured onto ice-water and extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Fluoro-2-methylbenzenesulfonyl chloride. Further purification can be achieved by vacuum distillation or column chromatography.

Reactivity and Chemical Behavior

The reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The presence of the ortho-methyl group may introduce some steric hindrance, potentially influencing the rate of reaction compared to less substituted analogues.

Applications in Drug Discovery and Development

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial agents, diuretics, and enzyme inhibitors.[16][17] The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, 3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable building block for the synthesis of novel therapeutic agents.

Role as a Scaffold for Kinase Inhibitors

A significant application of substituted benzenesulfonyl chlorides is in the development of kinase inhibitors.[6][8][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The sulfonamide linkage derived from sulfonyl chlorides can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The fluorinated benzene ring of 3-Fluoro-2-methylbenzenesulfonyl chloride can be strategically employed to occupy hydrophobic pockets and form specific interactions within the ATP-binding site of kinases, potentially leading to potent and selective inhibitors.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general protocol for the synthesis of a sulfonamide from 3-Fluoro-2-methylbenzenesulfonyl chloride and a primary or secondary amine.[20][21][22][23]

Materials:

-

3-Fluoro-2-methylbenzenesulfonyl chloride

-

A primary or secondary amine

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

To a solution of the amine (1.0 eq) and the base (1.2 eq) in the chosen solvent, 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the pure sulfonamide.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive sulfonyl chloride group and a fluorinated, substituted aromatic ring allows for the creation of diverse libraries of compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.

References

- 1. 3-Fluoro-2-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. 875166-92-0(3-fluoro-2-methylbenzenesulfonyl chloride) | Kuujia.com [ko.kuujia.com]

- 4. 3-fluoro-2-methylbenzenesulfonyl chloride;875166-92-0, CasNo.875166-92-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbase.com [molbase.com]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 16. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in medicinal chemistry. Due to its role in the synthesis of novel sulfonamide drug candidates, a thorough understanding of its chemical and physical properties is essential for its effective application in drug discovery and development. This document outlines its structural features, spectroscopic profile, and plausible synthetic and analytical methodologies.

Chemical Structure and Properties

3-Fluoro-2-methylbenzenesulfonyl chloride possesses a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position. The presence of the electron-withdrawing sulfonyl chloride and fluorine groups, along with the electron-donating methyl group, influences the reactivity and spectroscopic properties of the molecule.

Below is a diagram illustrating the chemical structure of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Caption: Chemical structure of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Physicochemical Properties

| Property | 3-Fluoro-4-methylbenzenesulfonyl chloride[1] | 4-Fluoro-2-methylbenzenesulfonyl chloride[2] | 4-Fluoro-3-methylbenzenesulfonyl chloride[3] | 3-Fluoro-2-methylbenzenesulfonyl chloride (Predicted) |

| CAS Number | 90260-13-2 | 7079-48-3 | 629672-19-1 | 875166-92-0 |

| Molecular Formula | C₇H₆ClFO₂S | C₇H₆ClFO₂S | C₇H₆ClFO₂S | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol | 208.64 g/mol | 208.64 g/mol | 208.64 g/mol |

| Physical Form | Solid | - | Solid | Solid |

| Melting Point | 46-50 °C | - | 35-40 °C | 40-55 °C |

| Boiling Point | - | 245-246 °C | - | > 230 °C |

| Density | - | 1.433 g/mL at 25 °C | - | ~1.4 g/mL |

| Flash Point | 110 °C | 110 °C | - | ~110 °C |

Synthesis and Purification

A common and effective method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction of the corresponding aniline.[4] For 3-Fluoro-2-methylbenzenesulfonyl chloride, this would involve the diazotization of 3-fluoro-2-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

The general workflow for this synthetic approach is illustrated below.

Caption: Proposed synthetic workflow for 3-Fluoro-2-methylbenzenesulfonyl chloride.

Experimental Protocol (Proposed)

-

Diazotization: 3-Fluoro-2-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, sulfur dioxide is bubbled through a cooled solution of acetic acid containing a catalytic amount of copper(I) chloride until saturation. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Fluoro-2-methylbenzenesulfonyl chloride.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 3-Fluoro-2-methylbenzenesulfonyl chloride. The expected spectroscopic data are summarized below, based on general principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Patterns |

| ¹H NMR | - Aromatic protons: Three signals in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. - Methyl protons: A singlet or a closely spaced doublet (due to long-range H-F coupling) around 2.3-2.6 ppm. |

| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (110-165 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. - Methyl carbon: A signal in the aliphatic region (around 15-25 ppm). |

| ¹⁹F NMR | - A single resonance is expected for the fluorine atom, with its chemical shift influenced by the other substituents on the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| S=O (asymmetric stretch) | 1370-1390 |

| S=O (symmetric stretch) | 1170-1190 |

| C-F stretch | 1000-1300 |

| Aromatic C=C stretch | 1450-1600 |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Expected Observations |

| Electron Ionization (EI-MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (208.64 g/mol ) should be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks. - Key Fragments: Loss of Cl (M-35), loss of SO₂ (M-64), and cleavage of the C-S bond are expected fragmentation pathways. |

The general workflow for the characterization of a synthesized compound like 3-Fluoro-2-methylbenzenesulfonyl chloride is depicted below.

Caption: A typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Applications in Drug Development

Sulfonyl chlorides are valuable reagents in medicinal chemistry, primarily serving as precursors for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The specific substitution pattern of 3-Fluoro-2-methylbenzenesulfonyl chloride offers a unique scaffold for the generation of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. The fluorine and methyl substituents can modulate the lipophilicity, metabolic stability, and binding interactions of the final sulfonamide derivatives.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store in a cool, dry place away from moisture.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, a robust and widely used method for converting aromatic amines into sulfonyl chlorides.

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride is most effectively achieved via a Sandmeyer-type reaction starting from 3-Fluoro-2-methylaniline.[1][2] This process involves two main stages:

-

Diazotization: The primary aromatic amine, 3-Fluoro-2-methylaniline, is converted into a diazonium salt using nitrous acid. The nitrous acid is generated in-situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (typically -10°C to -5°C) to ensure the stability of the diazonium salt intermediate.[2][3][4][5]

-

Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[1] This step substitutes the diazonium group with a sulfonyl chloride group. Modern variations of this reaction may use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to improve safety and handling.[6][7][8]

The overall reaction transforms the readily available aniline into the more synthetically versatile sulfonyl chloride.

Experimental Protocols

The following protocols are based on established procedures for Sandmeyer-type chlorosulfonylation reactions.[2][3]

| Compound | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 3-Fluoro-2-methylaniline | 125.14 | 12.5 g | 0.10 | Starting material.[9][10] |

| Concentrated HCl | 36.46 | ~40 mL | ~0.48 | For salt formation and diazotization. |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Dissolved in ~15 mL water. |

| Acetic Acid (Glacial) | 60.05 | ~120 mL | - | Solvent for SO₂. |

| Sulfur Dioxide (SO₂) | 64.07 | ~13 g | ~0.20 | Gas or from a surrogate like DABSO.[6][7] |

| Copper(I) Chloride (CuCl) | 98.99 | 3.0 g | 0.03 | Catalyst. |

| Diethyl Ether / Toluene | - | As needed | - | Extraction solvent. |

| Saturated NaHCO₃ | - | As needed | - | For washing/neutralization. |

| Anhydrous MgSO₄ / Na₂SO₄ | - | As needed | - | Drying agent. |

Step 1: Diazotization of 3-Fluoro-2-methylaniline

-

In a 250 mL beaker equipped with a mechanical stirrer, add 3-Fluoro-2-methylaniline (12.5 g, 0.10 mol) to a mixture of concentrated hydrochloric acid (40 mL) and water (10 mL). Stir to form the hydrochloride salt, which may precipitate.

-

Cool the mixture to between -10°C and -5°C using a dry ice/ethanol or ice/salt bath. Efficient stirring is crucial.[2]

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension. The rate of addition must be controlled to maintain the temperature below -5°C to prevent decomposition of the diazonium salt and formation of by-products.[2] The total addition time should be approximately 45-60 minutes.

-

After the addition is complete, continue stirring the mixture at -10°C to -5°C for an additional 30-45 minutes to ensure complete diazotization. The resulting mixture is the diazonium salt suspension.

Step 2: Sandmeyer Chlorosulfonylation

-

In a separate large beaker (e.g., 1 L), place glacial acetic acid (120 mL) and cool it in an ice bath.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated. Alternatively, a stable SO₂ surrogate like DABSO can be used according to modern protocols.[6][8]

-

Add copper(I) chloride (3.0 g) to the sulfur dioxide solution. Continue bubbling SO₂ until the yellow-green suspension turns blue-green, indicating the formation of the copper complex.[2][3]

-

While maintaining the temperature of the SO₂/CuCl solution below 30°C (using an ice bath), add the previously prepared cold diazonium salt suspension in portions over 30-40 minutes.[2] Foaming is likely to occur and can be controlled with a few drops of ether.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours, allowing it to slowly warm to room temperature.

The purification strategy aims to remove acidic impurities, copper salts, and unreacted starting materials. Aryl sulfonyl chlorides are susceptible to hydrolysis, so exposure to water should be minimized, especially under non-acidic conditions.[1][11]

-

Quenching and Extraction:

-

Pour the reaction mixture slowly into a beaker containing 1 L of ice water with vigorous stirring.

-

The crude 3-Fluoro-2-methylbenzenesulfonyl chloride will separate as an oil or precipitate as a solid.

-

Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or toluene (3 x 150 mL).[12]

-

-

Washing:

-

Combine the organic extracts.

-

Wash the organic layer sequentially with cold water (2 x 200 mL) to remove acetic acid and copper salts.

-

Carefully wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize residual acids.[13] Caution: Vigorous gas evolution (CO₂) will occur. Vent the separatory funnel frequently.[3]

-

Wash one final time with brine (100 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

-

Final Purification:

-

Vacuum Distillation: For liquid sulfonyl chlorides, fractional distillation under reduced pressure is the most effective purification method.[11][13] This removes non-volatile impurities and any remaining solvent.

-

Recrystallization: If the product is a solid, it can be recrystallized from a non-polar solvent such as hexane or a toluene-hexane mixture.[12][13]

-

Quantitative Data and Characterization

| Parameter | Expected Value / Data |

| Yield | 50-85% (Typical for Sandmeyer chlorosulfonylations).[2] |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Purity (Post-Purification) | >95-98% (Determined by GC-MS or ¹H NMR).[8][14] |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹).

Safety and Handling

-

Sulfonyl chlorides are corrosive and react with moisture. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

-

Diazonium salts are potentially explosive, especially when isolated and dried. The protocol is designed to generate and use them in-situ in a cold solution to mitigate this risk.[7][8]

-

Sulfur dioxide is a toxic and corrosive gas. Handle with extreme care in a fume hood.

-

The reaction quenching and neutralization steps can be highly exothermic and involve significant gas evolution. Perform these steps slowly and with adequate cooling.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Data of 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 875166-92-0), a key reagent and building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its molecular structure, supported by data from analogous compounds. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of 3-Fluoro-2-methylbenzenesulfonyl chloride. These predictions are derived from established principles of spectroscopy and analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.5 | 1H | H-6 |

| ~ 7.4 - 7.6 | t | J(H,H) ≈ 8.0 | 1H | H-5 |

| ~ 7.2 - 7.3 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 | 1H | H-4 |

| ~ 2.7 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 (d, ¹J(C,F) ≈ 250 Hz) | C-3 |

| ~ 140 | C-1 |

| ~ 135 (d, ³J(C,F) ≈ 8 Hz) | C-5 |

| ~ 132 (d, ⁴J(C,F) ≈ 3 Hz) | C-6 |

| ~ 125 (d, ²J(C,F) ≈ 20 Hz) | C-4 |

| ~ 120 (d, ²J(C,F) ≈ 20 Hz) | C-2 |

| ~ 15 (d, ³J(C,F) ≈ 4 Hz) | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -110 to -120 | m | - | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2900 | C-H stretch (aliphatic, -CH₃) | Weak |

| 1600 - 1580, 1480 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1250 - 1200 | C-F stretch | Strong |

| 800 - 750 | C-H bend (aromatic) | Strong |

| 600 - 500 | S-Cl stretch | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Relative Abundance |

| 208/210 | [M]⁺ (Molecular ion) | Moderate (with ³⁷Cl isotope peak) |

| 173 | [M - Cl]⁺ | Low |

| 143 | [M - SO₂Cl]⁺ | High |

| 109 | [C₇H₆F]⁺ | Moderate |

| 99/101 | [SO₂Cl]⁺ | Low (with ³⁷Cl isotope peak) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for 3-Fluoro-2-methylbenzenesulfonyl chloride.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolve approximately 10-20 mg of 3-Fluoro-2-methylbenzenesulfonyl chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its non-reactivity.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

2.1.2. Data Acquisition

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Use a standard pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

For ¹⁹F NMR:

-

Use a standard pulse sequence, often without proton decoupling to observe H-F couplings.

-

Reference the spectrum to an external standard like CFCl₃ (δ = 0.00 ppm).

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

-

Place the prepared sample in the spectrometer.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Introduction

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it onto a GC column for separation prior to introduction into the mass spectrometer.

2.3.2. Data Acquisition

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the signaling pathways involved in NMR spectroscopy.

physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the CAS number 875166-92-0, is a fluorinated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride functionality, respectively—offers chemists a valuable scaffold for the synthesis of novel and complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in pharmaceutical research.

Physical and Chemical Properties

The known physical and chemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 875166-92-0 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Boiling Point | 265.3 °C at 760 mmHg |

| Density | 1.423 g/cm³ |

| Flash Point | 114.3 °C |

Experimental Protocols

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride via Sandmeyer-Type Reaction

A plausible and widely used method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines is the Sandmeyer reaction. This procedure involves the diazotization of the aniline followed by a copper-catalyzed chlorosulfonylation. The following is a detailed experimental protocol adapted from general Sandmeyer reaction procedures for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride from 3-fluoro-2-methylaniline.

Materials:

-

3-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

-

Acetonitrile (MeCN) or another suitable organic solvent

-

tert-Butyl nitrite

-

Ice

-

Water (H₂O)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization of 3-Fluoro-2-methylaniline:

-

In a reaction vessel, dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Add concentrated hydrochloric acid to the solution while maintaining the temperature at 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate reaction vessel, prepare a solution or suspension of a sulfur dioxide source (e.g., by bubbling SO₂ gas through the solvent or using DABSO) and a catalytic amount of copper(I) or copper(II) chloride in the same solvent (e.g., acetonitrile) saturated with HCl.

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper catalyst mixture. The addition should be controlled to manage the evolution of nitrogen gas.

-

Alternatively, for a one-pot procedure, combine the aniline, a stable SO₂ surrogate (DABSO), and a copper catalyst in a suitable solvent, followed by the controlled addition of an acid and a diazotizing agent like tert-butyl nitrite at room temperature.[1]

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-2-methylbenzenesulfonyl chloride.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Applications in Drug Development

The sulfonyl chloride functional group is a highly reactive electrophile, making 3-Fluoro-2-methylbenzenesulfonyl chloride a valuable intermediate in organic synthesis. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its application in drug discovery, where the sulfonamide moiety is a common pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticancer drugs.

The presence of the fluoro and methyl substituents on the aromatic ring can influence the reactivity of the sulfonyl chloride and the biological activity of the resulting derivatives. The fluorine atom, with its high electronegativity, can affect the pKa of adjacent functional groups and participate in hydrogen bonding, potentially enhancing the binding affinity of a drug molecule to its target protein. The methyl group can provide steric bulk and influence the molecule's conformation.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1335 cm⁻¹ and 1180-1165 cm⁻¹) and C-F stretching.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a promising chemical intermediate for researchers and scientists in the field of drug development. Its unique structural features and the high reactivity of the sulfonyl chloride group offer a versatile platform for the synthesis of a diverse range of potentially bioactive molecules. While detailed experimental protocols and extensive application data are still emerging, the foundational chemical and physical properties, along with established synthetic methodologies like the Sandmeyer reaction, provide a solid basis for its utilization in the laboratory. The continued exploration of this compound and its derivatives is likely to contribute to the discovery of new therapeutic agents.

References

solubility and stability of 3-Fluoro-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-2-methylbenzenesulfonyl chloride

Disclaimer: Publicly available quantitative solubility and stability data for 3-Fluoro-2-methylbenzenesulfonyl chloride is limited. This guide is therefore based on the established chemical principles governing aryl sulfonyl chlorides, data from analogous compounds, and standard methodologies for chemical characterization. The provided protocols and data tables are illustrative and should be adapted for specific experimental contexts.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with fluoro, methyl, and sulfonyl chloride functional groups. As a sulfonyl chloride, it is a reactive intermediate primarily utilized in organic synthesis. Its structural motifs make it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride moiety allows for the facile formation of sulfonamides and sulfonate esters, which are present in numerous pharmaceuticals. Understanding the solubility and stability of this reagent is critical for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

While specific experimental data is scarce, some basic properties can be identified from chemical suppliers.

| Property | Value/Information |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| CAS Number | 875166-92-0 |

| Appearance | Expected to be a solid at room temperature, similar to its isomers. |

Solubility Profile

The solubility of 3-Fluoro-2-methylbenzenesulfonyl chloride is dictated by its molecular structure, which has both polar (sulfonyl chloride, fluorine) and non-polar (benzene ring, methyl group) characteristics.

Qualitative Solubility:

-

Aprotic Organic Solvents: Expected to be highly soluble in a wide range of aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can solvate the molecule without reacting with the electrophilic sulfonyl chloride group.

-

Protic Organic Solvents: Solvents like methanol and ethanol will slowly react with the sulfonyl chloride to form sulfonate esters. Therefore, while it may dissolve, the resulting solution will not be stable.

-

Non-polar Solvents: Expected to have moderate to good solubility in non-polar solvents like toluene and hexanes, driven by the aryl and methyl components.

-

Aqueous Solubility: Aryl sulfonyl chlorides generally have very low solubility in water.[1][2] This low solubility can, to an extent, protect the compound from rapid hydrolysis by limiting its exposure to water molecules.[1][2]

Expected Solubility Summary

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity/Notes |

| Chlorinated | Dichloromethane, Chloroform | High | Generally stable. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Generally stable. |

| Esters | Ethyl Acetate | High | Generally stable. |

| Ketones | Acetone | High | Generally stable. |

| Aromatic | Toluene | Moderate to High | Generally stable. |

| Alkanes | Hexanes, Heptane | Low to Moderate | Generally stable. |

| Protic Alcohols | Methanol, Ethanol | Soluble but Reactive | Reacts to form sulfonate esters. |

| Aqueous | Water, Buffers | Very Low | Reacts via hydrolysis to form the sulfonic acid. |

Stability Profile

The primary stability concern for any sulfonyl chloride is its reactivity towards nucleophiles, most notably water.

Hydrolytic Stability: 3-Fluoro-2-methylbenzenesulfonyl chloride is susceptible to hydrolysis, reacting with water to form the corresponding 3-fluoro-2-methylbenzenesulfonic acid and hydrochloric acid. This reaction is typically irreversible and is the main degradation pathway. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. While generally slow in cold water due to low solubility, the rate increases significantly with higher temperatures or under basic conditions, which activate the water molecule for nucleophilic attack.[3]

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, like many organic molecules, it will decompose at elevated temperatures. The presence of ortho-alkyl groups can sometimes influence the reactivity and stability of sulfonyl chlorides.[4] It is advisable to store the compound in a cool, dry place.

Photostability: While specific photostability data is unavailable, aromatic compounds can be sensitive to UV light. It is good practice to store the material in amber vials or protected from light to prevent potential photodegradation.

Chemical Compatibility: The compound is incompatible with strong nucleophiles (e.g., amines, alcohols, thiols), strong bases, and strong oxidizing agents. Reactions with these substances are expected and are the basis of its synthetic utility.

Summary of Stability Factors

| Condition | Effect on Stability | Degradation Product(s) |

| Moisture/Water | Unstable; undergoes hydrolysis. | 3-Fluoro-2-methylbenzenesulfonic acid, HCl |

| Elevated Temperature | Potential for accelerated decomposition. | Various decomposition products. |

| Basic pH | Hydrolysis rate is significantly increased. | 3-Fluoro-2-methylbenzenesulfonate salt, HCl |

| Acidic pH | Generally more stable than in basic conditions, but hydrolysis still occurs. | 3-Fluoro-2-methylbenzenesulfonic acid, HCl |

| Light Exposure | Potential for photodegradation. | Undetermined. |

Experimental Protocols

The following are generalized protocols that can be adapted to determine the .

Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

3-Fluoro-2-methylbenzenesulfonyl chloride

-

Selected solvent (e.g., Dichloromethane, Toluene, Water)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration. Create a calibration curve by preparing a series of standards of known concentrations.

-

Sample Preparation: Add an excess amount of 3-Fluoro-2-methylbenzenesulfonyl chloride to a vial (e.g., 10 mg). The amount should be enough to ensure a saturated solution with visible solid remaining.

-

Equilibration: Add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Shaking: Place the sealed vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, stop the shaker and allow the solid to settle for at least 1 hour. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol: Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, thermal, photolytic).

Materials:

-

3-Fluoro-2-methylbenzenesulfonyl chloride

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, Water

-

Suitable organic solvent (e.g., acetonitrile)

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl (e.g., 1:1 v/v). Keep at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH (e.g., 1:1 v/v). Keep at room temperature for a shorter period (e.g., 1-4 hours) due to expected rapid degradation. Neutralize with acid before analysis.

-

Neutral Hydrolysis: Mix a portion of the stock solution with water (e.g., 1:1 v/v). Keep at a controlled temperature (e.g., 60 °C) for 24 hours.

-

Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 48 hours). Also, heat a solution of the compound.

-

Photolytic Stress: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time 0), by a stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products. A PDA detector is useful for assessing peak purity.

-

Reporting: Report the percentage of the compound remaining at each time point for each condition. Identify and, if possible, quantify major degradation products.

Visualizations

The following diagrams illustrate the workflows and chemical pathways relevant to the analysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Caption: A typical experimental workflow for determining compound solubility via the shake-flask method.

Caption: A logical workflow for assessing the stability of a chemical compound under forced degradation.

Caption: The chemical reaction pathway for the hydrolysis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Fluoro-2-methylbenzenesulfonyl chloride (FMB-SC), a key intermediate in medicinal chemistry and organic synthesis. This document details the compound's physical and chemical properties, its synthesis, and its characteristic reactions with various nucleophiles, including amines and alcohols. Experimental protocols for the preparation of sulfonamides and sulfonate esters are provided, supported by spectroscopic data and reaction parameters where available. The electronic and steric effects of the fluoro and methyl substituents on the reactivity of the sulfonyl chloride functional group are also discussed, offering valuable insights for the design and execution of synthetic strategies in drug discovery and development.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride, with the CAS number 875166-92-0, is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of a wide range of organic compounds.[1][2][3][4] Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the 3-fluoro-2-methylphenylsulfonyl moiety can significantly influence the pharmacological properties of a molecule.[5] The presence of the fluorine atom and the methyl group on the benzene ring modulates the reactivity of the sulfonyl chloride group and imparts specific physicochemical characteristics to the resulting derivatives. This guide aims to provide a detailed understanding of the reactivity of FMB-SC to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylbenzenesulfonyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 875166-92-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO₂S | [2] |

| Molecular Weight | 208.64 g/mol | [2] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

Note: Specific values for properties such as melting point, boiling point, and density are not consistently reported across publicly available sources and should be determined empirically for the specific batch in use.

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride

Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][7]

A general procedure for the synthesis of a substituted benzenesulfonyl chloride from the corresponding aniline is as follows:

Experimental Protocol: General Synthesis of Aryl Sulfonyl Chlorides [6][7]

-

The substituted aniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

The mixture is cooled to between -10°C and -5°C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below -5°C to form the diazonium salt.

-

In a separate vessel, sulfur dioxide is bubbled through glacial acetic acid until saturation.

-

Cuprous chloride is added to the sulfur dioxide solution, and the bubbling is continued until the solution turns blue-green.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, keeping the temperature below 30°C.

-

The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ether).

-

The organic extracts are washed with sodium bicarbonate solution and brine, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude sulfonyl chloride can be purified by distillation or recrystallization.

Reactivity Profile

The reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, the ortho-methyl group may exert a slight steric hindrance effect.

Reactions with Amines (Sulfonamide Formation)

3-Fluoro-2-methylbenzenesulfonyl chloride reacts readily with primary and secondary amines to form the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[8] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

General Reaction:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

Experimental Protocol: General Synthesis of Sulfonamides

-

The amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

A base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) is added to the solution.

-

3-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the amine solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide is then purified by recrystallization or column chromatography.

Reactions with Alcohols and Phenols (Sulfonate Ester Formation)

In the presence of a base, 3-Fluoro-2-methylbenzenesulfonyl chloride reacts with alcohols and phenols to yield sulfonate esters. Pyridine is commonly used as both the solvent and the base for this transformation.

General Reaction:

Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl

Experimental Protocol: General Synthesis of Sulfonate Esters

-

The alcohol or phenol (1.0 equivalent) is dissolved in pyridine at 0°C.

-

3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 equivalents) is added portion-wise to the solution, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature, with the progress monitored by TLC.

-

Upon completion, the mixture is poured into ice-water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove pyridine, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude sulfonate ester is purified by recrystallization or column chromatography.

Spectroscopic Data

While specific, publicly available spectra for 3-Fluoro-2-methylbenzenesulfonyl chloride are limited, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[1] Researchers are advised to obtain and interpret the spectra for the specific batch of the compound they are using. General characteristic spectral features for benzenesulfonyl chlorides are provided in Table 2 for reference.

Table 2: General Spectroscopic Data for Benzenesulfonyl Chlorides

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.5 ppm. Protons of the methyl group would appear further upfield. | [1] |

| ¹³C NMR | Aromatic carbons will show characteristic shifts, with the carbon attached to the sulfonyl group being significantly downfield. | [1] |

| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. | [5] |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl (M-35) and SO₂ (M-64). | [1] |

Applications in Drug Development

The 3-fluoro-2-methylbenzenesulfonyl moiety is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. The strategic placement of this group can lead to the development of potent and selective inhibitors for various biological targets.

Safety and Handling

3-Fluoro-2-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, and water. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2]

Conclusion

3-Fluoro-2-methylbenzenesulfonyl chloride is a reactive and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively. A thorough understanding of its reactivity profile, coupled with appropriate handling procedures, is crucial for its successful application in the development of novel chemical entities.

References

- 1. 3-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE(875166-92-0) 1H NMR spectrum [chemicalbook.com]

- 2. 3-fluoro-2-methylbenzenesulfonyl chloride;875166-92-0, CasNo.875166-92-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 3-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE | 875166-92-0 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety data for 3-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 875166-92-0) is not publicly available. This guide is compiled from data on closely related isomers and analogous compounds, including 3-Fluoro-4-methylbenzenesulfonyl chloride, 4-Fluoro-2-methylbenzenesulfonyl chloride, and other fluorinated benzenesulfonyl chlorides. The information herein should be used as a precautionary baseline, and a comprehensive risk assessment should be conducted before handling this specific compound.

Hazard Identification and Classification

Based on data from analogous compounds, 3-Fluoro-2-methylbenzenesulfonyl chloride is anticipated to be a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. The primary hazards are associated with its reactivity, particularly with moisture, and its corrosive nature.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

| Property | Value (for 4-Fluoro-2-methylbenzenesulfonyl chloride) |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Boiling Point | 245-246 °C |

| Density | 1.433 g/mL at 25 °C |

| Flash Point | 110 °C (closed cup) |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This involves engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

-

Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, full-body protection may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling and Storage Protocols

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as water, strong bases, and alcohols. The substance is moisture-sensitive and reacts with water, which may generate heat and toxic gases.

Storage

-

Store in a dry, cool, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture contamination.

-

Store in a designated corrosives area.

-

Keep away from heat, sparks, and open flames.

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal Considerations

Accidental Release

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Ventilate the area of the spill.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Do not allow the product to enter drains.

Disposal

-

Disposal of this substance and its container must be in accordance with local, regional, and national regulations.

-

Dispose of waste at an approved waste disposal facility.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 3-Fluoro-2-methylbenzenesulfonyl chloride, from initial risk assessment to emergency response.

Caption: Logical workflow for safe handling of hazardous chemicals.

This guide provides a foundational understanding of the potential hazards and safe handling practices for 3-Fluoro-2-methylbenzenesulfonyl chloride based on the best available data from analogous compounds. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to conduct a thorough risk assessment before commencing any work with this compound.

3-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. While a detailed historical account of its initial discovery is not prominently available in scientific literature, this document outlines the most probable and widely accepted synthetic routes, detailed experimental protocols, and its significant applications in the development of novel therapeutic agents. This guide serves as a practical resource for researchers engaged in organic synthesis and drug discovery.

Introduction

3-Fluoro-2-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that has garnered interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties of target molecules. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the 3-fluoro-2-methylphenylsulfonyl group into various molecular scaffolds, a common strategy in the design of enzyme inhibitors and other bioactive compounds.

While the specific historical details of its first synthesis are not extensively documented, the preparation of 3-Fluoro-2-methylbenzenesulfonyl chloride follows well-established synthetic methodologies for aromatic sulfonyl chlorides.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride and its primary precursor, 3-Fluoro-2-methylaniline, is presented in Table 1.

| Property | 3-Fluoro-2-methylbenzenesulfonyl chloride | 3-Fluoro-2-methylaniline[1][2] |

| CAS Number | 875166-92-0[3] | 443-86-7[1] |

| Molecular Formula | C₇H₆ClFO₂S | C₇H₈FN[1] |

| Molecular Weight | 208.64 g/mol | 125.14 g/mol [1] |

| Appearance | Liquid[3] | Liquid |

| Boiling Point | Not available | 89-91 °C/15 mmHg |

| Melting Point | Not available | 7 °C |

| Density | Not available | 1.099 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.542 |

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride

The most probable and widely practiced method for the synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride is the Sandmeyer-type reaction. This process involves the diazotization of the corresponding aniline, 3-fluoro-2-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.

General Reaction Scheme

Caption: Synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 3-Chloro-2-methyl-benzene sulfonic acid chloride[4].

Materials:

-

3-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3-fluoro-2-methylaniline in concentrated hydrochloric acid.

-

Cool the mixture to a temperature between 0 and 5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled acetic acid.

-

Add a catalytic amount of copper(II) chloride to the sulfur dioxide solution.

-